molecular formula C16H12N4O2 B3879161 N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine

N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine

Cat. No. B3879161
M. Wt: 292.29 g/mol
InChI Key: XSTRRCOJYZRPRD-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine, also known as NPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for use in a variety of research fields, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been studied extensively for its potential applications in scientific research. One of the major areas of interest is its use in medicinal chemistry, where it has shown promise as a potential drug candidate for the treatment of various diseases. N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to exhibit potent anti-cancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been studied for its potential use as an anti-inflammatory agent, with research suggesting that it may be effective in reducing inflammation in various tissues.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine is not fully understood, but it is believed to act through the inhibition of various cellular processes. In cancer cells, N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division, leading to the suppression of tumor growth. Additionally, N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to induce apoptosis, or programmed cell death, leading to the suppression of tumor growth. Additionally, N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division, leading to the suppression of tumor growth. Inflammatory cytokines are involved in the inflammatory response, and N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to inhibit their production, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine in lab experiments is its high yield and cost-effectiveness. Additionally, N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine has been shown to exhibit potent anti-cancer and anti-inflammatory activity, making it a promising candidate for use in various research fields. However, there are also limitations to its use, including the need for specialized equipment and expertise to handle and synthesize the compound.

Future Directions

There are several future directions for research on N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine and its effects on cellular processes. Finally, there is a need for more studies to explore the potential advantages and limitations of using N-(4-nitrophenyl)-6-phenyl-4-pyrimidinamine in lab experiments, as well as its potential applications in other research fields.

properties

IUPAC Name

N-(4-nitrophenyl)-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-20(22)14-8-6-13(7-9-14)19-16-10-15(17-11-18-16)12-4-2-1-3-5-12/h1-11H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTRRCOJYZRPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.